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Get Quote

Topic: Filter-Aided Sample Preparation (FASP) for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a specific protocol or reagent termed "UM-2" did not yield any results.

Therefore, these application notes detail a widely used and effective alternative for proteomic

sample preparation for mass spectrometry: the Filter-Aided Sample Preparation (FASP)

method.

Introduction to Filter-Aided Sample Preparation
(FASP)
Filter-Aided Sample Preparation (FASP) is a versatile and highly efficient method for the

preparation of peptides for analysis by mass spectrometry. It is particularly well-suited for

processing complex protein mixtures, including those containing detergents and other

contaminants that can interfere with mass spectrometry analysis. The FASP method utilizes a

molecular weight cut-off (MWCO) filter unit to retain proteins while allowing for the removal of

low molecular weight contaminants through a series of buffer exchanges and centrifugation
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steps. This on-filter processing includes protein denaturation, reduction, alkylation, and

enzymatic digestion, resulting in a clean peptide solution ready for downstream analysis.

The key advantages of the FASP method include its ability to handle a wide range of sample

types and protein concentrations, efficient removal of detergents like SDS, and high recovery of

peptides.[1][2] These features make FASP a robust and reproducible method for a variety of

proteomics applications, from global proteome profiling to post-translational modification

analysis.

Experimental Protocols
Materials and Reagents

Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT

Urea Solution (UA): 8 M urea in 100 mM Tris-HCl, pH 8.5

Iodoacetamide (IAA) Solution: 50 mM iodoacetamide in UA buffer

Digestion Buffer: 50 mM ammonium bicarbonate (Ambic)

Protease: Sequencing-grade modified trypsin (or other desired protease)

MWCO Filter Units: 30 kDa molecular weight cut-off spin filters

Collection Tubes

Solvents: HPLC-grade water, acetonitrile, and formic acid

Protocol for FASP
This protocol is adapted from the method originally described by Wiśniewski et al. and is

suitable for the preparation of peptides from cell or tissue lysates.

Sample Lysis and Reduction:

Lyse cells or tissues in Lysis Buffer. For tissues, homogenization may be required.

Heat the lysate at 95°C for 5 minutes to ensure complete denaturation and reduction.
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Sonicate the sample to shear DNA and reduce viscosity.

Centrifuge at 16,000 x g for 10 minutes to pellet cellular debris. The supernatant contains

the solubilized proteins.

Protein Quantification:

Determine the protein concentration of the lysate using a compatible protein assay (e.g.,

BCA assay after dilution to reduce SDS concentration).

Filter Preparation and Protein Loading:

Place a 30 kDa MWCO filter unit into a collection tube.

Add 200 µL of UA buffer to the filter unit and centrifuge at 14,000 x g for 15 minutes.

Discard the flow-through. This step pre-wets the filter.

Load up to 200 µg of protein lysate onto the filter unit. Add UA buffer to a final volume of

200 µL.

Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.

Washing and Buffer Exchange:

Add 200 µL of UA buffer to the filter unit and centrifuge at 14,000 x g for 15-20 minutes.

Repeat this wash step once more. This step removes detergents and other contaminants.

Alkylation:

Add 100 µL of IAA solution to the filter unit.

Mix on a thermomixer at 600 rpm for 1 minute and then incubate without mixing for 20

minutes in the dark at room temperature.

Centrifuge at 14,000 x g for 10-15 minutes. Discard the flow-through.

Further Washing:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of UA buffer to the filter unit and centrifuge at 14,000 x g for 15 minutes.

Repeat this wash step twice.

Add 100 µL of 50 mM Ambic buffer to the filter unit and centrifuge at 14,000 x g for 10

minutes. Repeat this wash step twice to exchange the buffer for enzymatic digestion.

Enzymatic Digestion:

Transfer the filter unit to a new collection tube.

Add 40-100 µL of 50 mM Ambic buffer containing trypsin at a 1:50 or 1:100 enzyme-to-

protein ratio.

Mix gently and incubate at 37°C for 16-18 hours (overnight). To prevent evaporation, the

collection tube can be sealed with parafilm.

Peptide Elution:

After incubation, centrifuge the filter unit at 14,000 x g for 10 minutes to collect the

peptides.

To maximize peptide recovery, add 40-50 µL of 50 mM Ambic buffer and centrifuge again.

A final elution can be performed with 50 µL of 0.5 M NaCl, followed by centrifugation.

Combine all eluates.

Sample Clean-up for Mass Spectrometry:

Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.

The cleaned peptides are now ready for LC-MS/MS analysis.

Data Presentation
The FASP protocol has been shown to be highly reproducible and effective for a variety of

sample types. The following tables summarize typical quantitative data that can be expected
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when using the FASP method.

Table 1: Protein and Peptide Identification from Acute Myeloid Leukemia (AML) Patient

Samples using FASP.[3]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: Comparison of FASP with other Sample Preparation Methods for SW480 Colon

Cancer Cells.[4]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Visualizations
FASP Experimental Workflow
The following diagram illustrates the key steps in the Filter-Aided Sample Preparation (FASP)

workflow.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4915068/
https://www.benchchem.com/product/b12376564?utm_src=pdf-body-href
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319029/
https://www.benchchem.com/product/b12376564?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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